molecular formula C17H23F3N2O3 B3125483 Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate CAS No. 325457-62-3

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B3125483
CAS No.: 325457-62-3
M. Wt: 360.4 g/mol
InChI Key: PKZFCOSBRDLJTG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a phenoxy substituent with an amino group and a trifluoromethyl (CF₃) group at the 4- and 2-positions, respectively. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthetic workflows. For example, tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate () and tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate () were synthesized via reactions between halogenated aromatic precursors and Boc-protected piperidine derivatives. The amino group in the target compound likely arises from nitro reduction or direct amination, as seen in related intermediates .

Properties

IUPAC Name

tert-butyl 4-[4-amino-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-6-12(7-9-22)24-14-5-4-11(21)10-13(14)17(18,19)20/h4-5,10,12H,6-9,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZFCOSBRDLJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the phenoxy group. The amino and trifluoromethyl groups are then added through specific reactions involving appropriate reagents and conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.

Scientific Research Applications

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Nitro Groups: The amino group in the target compound improves aqueous solubility compared to nitro-containing analogs (e.g., ), which often require reduction for biological activity .
  • Trifluoromethyl (CF₃) Effects : The CF₃ group enhances lipophilicity and metabolic resistance, a feature shared with tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate () .
  • Halogenated Derivatives : Bromo- and fluoro-substituted analogs () are pivotal in Suzuki-Miyaura cross-coupling reactions but may exhibit lower solubility .

Biological Activity

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate is a synthetic organic compound whose unique structure and properties have garnered attention in medicinal chemistry. With the molecular formula C17H22F3N2O3C_{17}H_{22}F_3N_2O_3 and a molecular weight of approximately 345.36 g/mol, this compound features a piperidine ring, a tert-butyl ester group, and a trifluoromethyl-substituted phenoxy moiety. These structural components contribute to its significant biological activities, particularly in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, which can modulate the activity of these targets. The amino group can form hydrogen bonds with biological molecules, further influencing its pharmacological effects.

Biological Activities

  • Enzyme Interaction : Research indicates that this compound can effectively bind to specific enzymes, influencing their catalytic activities. This interaction is crucial for developing enzyme inhibitors or modulators in therapeutic applications.
  • Receptor Binding : The compound has shown potential in binding to various receptors, which may lead to significant pharmacological effects. Its enhanced binding affinity due to the trifluoromethyl group makes it a candidate for studies related to receptor-mediated signaling pathways.
  • Antitumor Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with tumor cell proliferation and survival mechanisms. The structure-activity relationship (SAR) analysis indicates that modifications in the phenoxy group can significantly impact its cytotoxic activity against cancer cell lines .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylateC16H23FN2O2C_{16}H_{23}FN_2O_2Contains a fluorine atom instead of trifluoromethyl group
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylateC17H24N4O3C_{17}H_{24}N_4O_3Contains nitro and methyl groups
Tert-butyl 4-[4-amino-2-(difluoromethyl)phenoxy]piperidine-1-carboxylateC17H24F2N2O3C_{17}H_{24}F_2N_2O_3Similar structure with difluoromethyl substitution

The trifluoromethyl group in this compound significantly enhances its lipophilicity and biological activity compared to other similar compounds, potentially leading to improved pharmacokinetic properties and therapeutic efficacy.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of this compound's biological activities:

  • Synthesis : The synthesis typically involves multiple steps starting from the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and phenoxy moiety. Specific conditions are employed for adding the amino and trifluoromethyl groups.
  • Biological Evaluation : Studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a biochemical probe for drug development. Furthermore, its interactions with specific receptors have been linked to modulation of cellular signaling pathways relevant in cancer biology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

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